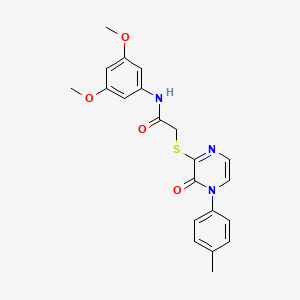

![molecular formula C8H8N2O3S2 B2546119 methyl 7-amino-2-oxo-1H,3H-thiopheno[4,5-e]1,4-thiazine-6-carboxylate CAS No. 898518-84-8](/img/structure/B2546119.png)

methyl 7-amino-2-oxo-1H,3H-thiopheno[4,5-e]1,4-thiazine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

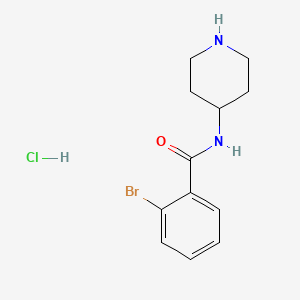

“Methyl 7-amino-2-oxo-1H,3H-thiopheno[4,5-e]1,4-thiazine-6-carboxylate” is a heterocyclic organic compound. It contains a total of 24 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic ester, 1 aliphatic secondary amide, and 1 primary amine .

Molecular Structure Analysis

The molecular formula of the compound is C8H8N2O3S2. It has a molecular weight of 244.28. The structure includes a five-membered ring and a six-membered ring, along with an aromatic ester, an aliphatic secondary amide, and a primary amine .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, thiophene derivatives are known to participate in a variety of reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.28. It contains 24 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, and 5 aromatic bonds .科学的研究の応用

Anticancer Properties

Indole derivatives, including the compound , have garnered attention for their potential as anticancer agents. Researchers explore their ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with tumor progression. Investigating the mechanism of action and optimizing the structure of these derivatives could lead to novel cancer therapies .

Antimicrobial Activity

Indoles exhibit antimicrobial properties against bacteria, fungi, and viruses. By modifying the structure of “methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate,” scientists can create derivatives with enhanced efficacy against specific pathogens. These compounds may find applications in developing new antibiotics or antiviral drugs .

Neuroprotective Effects

Indole derivatives have been investigated for their potential neuroprotective properties. They may help prevent neurodegenerative diseases by modulating oxidative stress, inflammation, and neuronal cell survival. Researchers study their impact on neuroinflammation and neuronal regeneration .

Anti-inflammatory Agents

Indoles possess anti-inflammatory activity by inhibiting pro-inflammatory enzymes and cytokines. The compound could be explored further as a potential anti-inflammatory drug. Understanding its interactions with inflammatory pathways is crucial for therapeutic development .

Antioxidant Capacity

Indole derivatives often exhibit antioxidant properties due to their ability to scavenge free radicals. These compounds protect cells from oxidative damage and contribute to overall health. Investigating the antioxidant potential of “methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate” could yield valuable insights .

Heterocyclic Synthesis

The indole moiety in this compound serves as a building block for synthesizing more complex heterocyclic structures. Researchers explore its reactivity in various reactions, leading to the creation of novel compounds with diverse applications. For instance, indole derivatives have been used in the synthesis of other heterocycles, such as quinolones and azepinoindoles .

特性

IUPAC Name |

methyl 7-amino-2-oxo-1H-thieno[2,3-b][1,4]thiazine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S2/c1-13-7(12)6-4(9)5-8(15-6)14-2-3(11)10-5/h2,9H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLBYYJMTZGHNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)SCC(=O)N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-amino-2-oxo-1H,3H-thiopheno[4,5-e]1,4-thiazine-6-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2546036.png)

![2-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2546037.png)

![Methyl endo-8,8-difluorobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2546043.png)

![3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-[(1E)-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]amino}methylidene]benzamide](/img/structure/B2546047.png)

![N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2546050.png)

![Benzyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2546051.png)

![5-Cyclopropylsulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2546053.png)

![2-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2546054.png)